An In-Depth Technical Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Delivery
An In-Depth Technical Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a novel, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation and drug delivery. Its unique branched architecture, featuring a central amine for conjugation and three methoxy-terminated PEG4 arms, offers significant advantages in the development of sophisticated therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed experimental protocols for its application, and a discussion of its impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates.
Introduction
The landscape of targeted therapeutics is continually evolving, with a growing emphasis on precision and efficacy. Linker technology plays a pivotal role in this advancement, enabling the stable and specific connection of potent payloads to targeting moieties. Amino-Tri-(m-PEG4-ethoxymethyl)-methane emerges as a key player in this field, offering a unique trifunctional platform. The branched structure allows for an increased hydrodynamic volume, which can enhance in vivo circulation times, and provides a scaffold for multivalent conjugation strategies. The central primary amine serves as a versatile reactive handle for conjugation to various functional groups, including activated esters and carboxylic acids. The three m-PEG4 arms contribute to enhanced solubility and biocompatibility of the resulting conjugate, mitigating potential issues of aggregation and immunogenicity often associated with hydrophobic payloads.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Amino-Tri-(m-PEG4-ethoxymethyl)-methane is essential for its effective implementation in drug development. The following table summarizes its key characteristics based on commercially available information.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₈₀N₄O₁₈ | [1][2][3] |
| Molecular Weight | 905.08 g/mol | [1][2][3] |
| CAS Number | 1428661-67-9 | [1][2][3] |
| Appearance | White to off-white solid or oil | [1][2][3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [4] |
| Storage | Store at -20°C, protected from moisture | [4] |
Synthesis of Trifunctional PEG Amines
Step 1: Synthesis of the Branched Core with Orthogonal Protection
The synthesis would likely begin with a central tri-functional core, such as tris(hydroxymethyl)aminomethane. Two of the hydroxyl groups would be protected with a base-labile protecting group (e.g., Fmoc), leaving one hydroxyl group free for the first PEGylation step.
Step 2: Sequential PEGylation
The free hydroxyl group would be reacted with a tosylated or mesylated m-PEG4-ethoxymethyl ether under basic conditions to form an ether linkage. Following this, the protecting groups on the other two hydroxyls would be removed, and the same PEGylation reaction would be carried out to attach the remaining two m-PEG4 arms.
Step 3: Introduction of the Amine Functionality
The final step would involve the conversion of a precursor functional group on the central core to the primary amine. This could be achieved, for example, by Gabriel synthesis or reduction of an azide.
Note: This proposed synthesis is illustrative. The actual industrial synthesis may vary. For research purposes, the commercially available product is recommended.
Experimental Protocols
The primary utility of Amino-Tri-(m-PEG4-ethoxymethyl)-methane lies in its ability to be conjugated to biomolecules. The following are detailed, representative protocols for its use in the construction of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC).
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via NHS Ester Chemistry
This protocol describes the conjugation of a payload, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amine of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, followed by the conjugation of this linker-payload construct to an antibody.
Materials:
-
Amino-Tri-(m-PEG4-ethoxymethyl)-methane
-
Payload-NHS ester
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
-
LC-MS system
Procedure:
-
Payload-Linker Conjugation:
-
Dissolve Amino-Tri-(m-PEG4-ethoxymethyl)-methane (1.2 equivalents) and the payload-NHS ester (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
The resulting payload-linker construct can be purified by reverse-phase HPLC, though in some workflows, the crude product is used directly in the next step after solvent removal.
-
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Dissolve the purified payload-linker construct in a minimal amount of a co-solvent like DMSO.
-
Add the payload-linker solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using a desalting SEC column equilibrated with PBS.
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
Assess the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using Amino-Tri-(m-PEG4-ethoxymethyl)-methane as the linker, connecting a target protein-binding ligand and an E3 ligase-binding ligand.
Materials:
-
Amino-Tri-(m-PEG4-ethoxymethyl)-methane
-
Target protein ligand with a carboxylic acid handle
-
E3 ligase ligand with a reactive handle (e.g., a halogen for nucleophilic substitution)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
First Ligand Coupling:
-
In a round-bottom flask, dissolve the target protein ligand (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amino-Tri-(m-PEG4-ethoxymethyl)-methane (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate ligand-linker construct by reverse-phase HPLC.
-
-
Second Ligand Coupling:
-
Dissolve the purified ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.5 equivalents) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA or K₂CO₃) if required for the specific reaction (e.g., nucleophilic aromatic substitution).
-
Heat the reaction if necessary and monitor its progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.
-
Visualizations of Mechanisms and Workflows
To facilitate a deeper understanding of the applications of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, the following diagrams illustrate key processes.
General Workflow for ADC Synthesis and Action
Caption: A schematic overview of the synthesis of an Antibody-Drug Conjugate (ADC) and its subsequent mechanism of action, from binding to a cancer cell to the induction of apoptosis.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent polyubiquitination of the target protein, and its degradation by the proteasome.
Discussion and Future Perspectives
Amino-Tri-(m-PEG4-ethoxymethyl)-methane represents a significant advancement in linker technology. Its branched structure offers a distinct advantage over linear PEG linkers, particularly in the context of ADCs, where achieving a high drug-to-antibody ratio without inducing aggregation is paramount.[5] The hydrophilic PEG arms are crucial for improving the solubility and pharmacokinetic profile of the resulting conjugates, potentially leading to reduced clearance and enhanced tumor accumulation.[9]
In the realm of PROTACs, the length and composition of the linker are critical determinants of the stability and productivity of the ternary complex.[10][11][12][13] The defined length of the PEG4 arms of Amino-Tri-(m-PEG4-ethoxymethyl)-methane provides a good starting point for linker optimization studies. The trifunctional nature of this linker also opens up possibilities for the development of dual-payload ADCs or PROTACs with enhanced functionalities.
Future research will likely focus on the systematic evaluation of the impact of this branched linker on the in vivo efficacy and safety of ADCs and PROTACs. Comparative studies against linear PEG linkers of varying lengths will be instrumental in elucidating the precise benefits of this branched architecture. Furthermore, the exploration of this linker in other drug delivery platforms, such as nanoparticles and peptide-drug conjugates, holds considerable promise.
Conclusion
Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a highly versatile and valuable tool for the development of next-generation targeted therapeutics. Its unique trifunctional and branched structure provides a robust platform for enhancing the physicochemical and pharmacokinetic properties of bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this advanced linker in their drug discovery and development endeavors, ultimately contributing to the creation of more effective and safer therapies for a range of diseases.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. biocompare.com [biocompare.com]
- 3. Amino-Tri-(m-PEG4-ethoxymethyl)-methane [myskinrecipes.com]
- 4. Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane | BroadPharm [broadpharm.com]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
